![molecular formula C8H10ClNO2S B1518835 Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate CAS No. 1021000-80-5](/img/structure/B1518835.png)
Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate
Übersicht
Beschreibung
“Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate” is a chemical compound with the molecular formula C8H10ClNO2S . It has a molecular weight of 219.69 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate” consists of a methyl ester group attached to a glycine derivative, which is further connected to a 5-chlorothiophen-2-yl group .Physical And Chemical Properties Analysis
“Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
- Antimalarial and Antitumor Activity : Research on related compounds, such as the synthesis of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, demonstrates significant antimalarial activity against Plasmodium berghei in mice, suggesting potential applications in antimalarial drug development. Similar structural motifs have shown potent and selective antitumor activity against various cancer cell lines, indicating the relevance of these structures in designing novel anticancer agents (Werbel et al., 1986); (Chua et al., 1999).
Chemical Synthesis and Characterization
- Improved Synthesis Routes : Studies on the improved synthesis of Clopidogrel Sulfate, involving compounds with similar structural features, highlight the importance of these chemical structures in developing efficient, high-yield, and industrial-scale synthesis processes. This research underscores the role of such compounds in optimizing pharmaceutical manufacturing (Hu Jia-peng, 2012).
Material Science and Molecular Interactions
- Co-crystal Structure Analysis : The study of co-crystal structures involving related compounds offers insights into the interactions at the molecular level, contributing to the understanding of material properties and the design of novel materials with desired characteristics (Kadhum et al., 2012).
Pharmacological Properties
- Antihypertensive Agents : Research on derivatives synthesized from related starting materials shows potential applications as antihypertensive α-blocking agents, indicating the relevance of these chemical structures in developing new treatments for hypertension (Abdel-Wahab et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-[(5-chlorothiophen-2-yl)methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-12-8(11)5-10-4-6-2-3-7(9)13-6/h2-3,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWQSKIRQZPQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



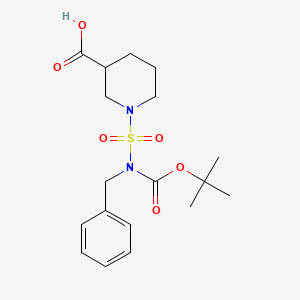
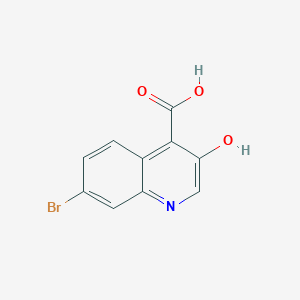
![1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1518760.png)
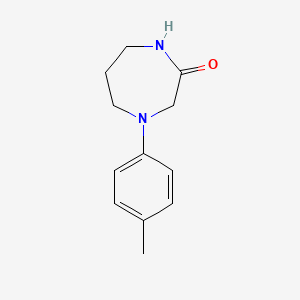
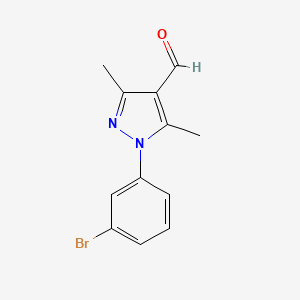


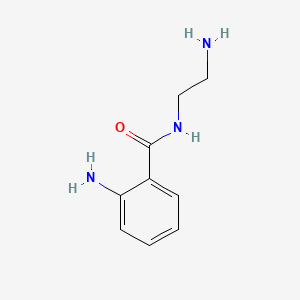

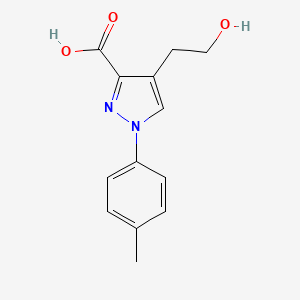

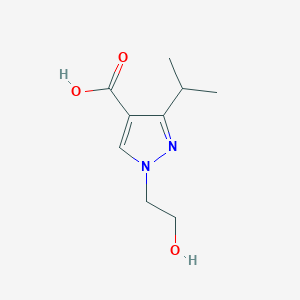
![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)
